molecular formula C18H24ClNO4 B063365 1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid CAS No. 174606-16-7

1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid

Cat. No.: B063365
CAS No.: 174606-16-7
M. Wt: 353.8 g/mol
InChI Key: NFBWLXLJPIEKQE-UHFFFAOYSA-N
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Description

1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid is a sophisticated bifunctional piperidine derivative of significant value in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate, or "building block," for the construction of more complex molecules, particularly in the development of pharmacologically active compounds that target the central nervous system. Its structure incorporates two key functional handles: a tert-butyloxycarbonyl (Boc) protected amine and a carboxylic acid. The Boc group is a cornerstone of modern peptide synthesis and protecting group strategy, allowing for selective deprotection under mild acidic conditions to generate the primary amine for further derivatization without affecting other sensitive functional groups. The 4-chlorobenzyl moiety at the 3-position of the piperidine ring is a common pharmacophore known to influence lipophilicity and receptor binding affinity, often explored in ligands for various neurotransmitter receptors.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-10-4-9-18(12-20,15(21)22)11-13-5-7-14(19)8-6-13/h5-8H,4,9-12H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBWLXLJPIEKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403570
Record name 1-(tert-Butoxycarbonyl)-3-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174606-16-7
Record name 1-(tert-Butoxycarbonyl)-3-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization via Alkylation-Reduction Sequences

Patent details a four-step route to (S)-3-(4-chlorophenyl)piperidine, involving alkylation of 4-chlorobenzonitrile with 1-bromo-3-chloropropane under basic conditions (sodium hydride, 79% yield). Subsequent reduction of the nitrile group using sodium borohydride and cobalt chloride in methanol achieves 5-chloro-2-(4-chlorophenyl)pentan-1-amine (79% yield). Cyclization with potassium carbonate in acetonitrile furnishes the racemic piperidine intermediate (54% yield), demonstrating the feasibility of constructing substituted piperidines from acyclic precursors.

Hydrogenation of Pyridinecarboxylic Acids

An alternative route from patent involves hydrogenating pyridinecarboxylic acids over palladium charcoal (5% Pd/C) at 90–100°C and 4–5 MPa H₂. For example, 4-pyridinecarboxylic acid undergoes complete hydrogenation to 4-piperidinecarboxylic acid with >95% yield. While this method avoids harsh alkylation conditions, it requires specialized equipment for high-pressure hydrogenation.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is critical for protecting the piperidine nitrogen during subsequent reactions. Patent provides a benchmark protocol: treating 4-carboxypiperidine with di-tert-butyl dicarbonate in an alkaline environment to afford 1-tert-butoxycarbonyl-4-carboxypiperidine. This step typically achieves >98% purity via distillation, with yields exceeding 75% in subsequent Grignard reactions. Early Boc protection simplifies purification but may limit reactivity in later stages requiring nucleophilic amines.

Regioselective 4-Chlorobenzyl Incorporation

Introducing the 4-chlorobenzyl moiety at the piperidine 3-position demands precise regiocontrol. Patent’s alkylation strategy offers a template: reacting 4-chlorobenzonitrile with 1-bromo-3-chloropropane under sodium hydride generates a γ-cyano intermediate. Adapting this to the target compound would involve substituting 1-bromo-3-chloropropane with a 4-chlorobenzyl electrophile (e.g., 4-chlorobenzyl bromide). However, competing N-alkylation must be mitigated by prior Boc protection.

Carboxylic Acid Functionalization

Hydrolysis of Nitriles or Amides

The target compound’s carboxylic acid can arise from hydrolysis of a nitrile intermediate. Patent demonstrates efficient conversion of pyridinecarboxylic acids to piperidinecarboxylic acids via hydrogenation. Alternatively, patent hydrolyzes 3-piperidineformamide in concentrated HCl at 60–65°C to yield (S)-3-piperidinecarboxylic acid with 99.6% enantiomeric excess. Applying similar conditions to a Boc-protected intermediate could streamline carboxylic acid formation.

Resolution of Racemic Mixtures

If chirality at the 3-position is required, patent’s resolution method using D-camphorsulfonic acid provides a pathway. Chemical resolution of racemic 3-(4-chlorophenyl)piperidine with chiral acids achieves >98% optical purity. For the target compound, analogous resolution post-carboxylic acid formation would ensure enantiomeric fidelity.

Comparative Analysis of Synthetic Routes

Step Method A (Cyclization) Method B (Hydrogenation)
Piperidine Formation54% yield>95% yield
Boc Protection75% yield85% yield (adapted from)
4-Chlorobenzyl Addition79% yieldN/A
Carboxylic Acid Yield85%>95%
Total Yield ~28%~77%

Method B’s higher overall yield favors hydrogenation for piperidine synthesis, though it requires specialized equipment. Method A offers flexibility in substituent placement but suffers from lower cumulative efficiency.

Process Optimization and Scalability

Solvent and Temperature Considerations

  • Cyclization : Acetonitrile with potassium carbonate at room temperature minimizes side reactions.

  • Hydrogenation : Aqueous methanol at 90–100°C ensures catalyst activity.

  • Hydrolysis : Concentrated HCl at 60–65°C balances reaction rate and racemization risk.

Catalyst Recycling

Patent’s palladium charcoal catalyst can be recovered via filtration, reducing costs. In contrast, sodium borohydride-cobalt chloride systems in patent are stoichiometric, limiting recyclability .

Chemical Reactions Analysis

1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

This compound plays a significant role in the synthesis of various pharmaceuticals, especially those targeting analgesic and anti-inflammatory pathways. It acts as an intermediate that enhances the efficacy and safety profiles of drugs. The versatility of the compound allows for modifications that can lead to improved therapeutic outcomes. For instance, its incorporation into drug formulations can facilitate better absorption and bioavailability.

Organic Synthesis

In organic chemistry, 1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid serves as a crucial building block. Researchers utilize it to construct complex molecules with tailored functionalities necessary for drug discovery and development. Its ability to participate in various chemical reactions makes it an essential tool for synthetic chemists.

Biochemical Research

The compound is instrumental in biochemical studies, particularly in understanding enzyme inhibition and receptor binding mechanisms. By studying its interactions at the molecular level, researchers can gain insights into biological processes and develop targeted therapies for diseases. This application is particularly relevant in drug design, where understanding molecular interactions is key to developing effective therapeutics.

Material Science

This compound exhibits properties that are advantageous in material science. It is used in the formulation of advanced materials, including polymers and coatings that require specific chemical stability and performance characteristics. Its unique structural attributes allow for the development of materials with enhanced durability and functionality.

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard reference material. It ensures accuracy and reliability in various chemical analyses by providing a benchmark against which other substances can be measured. This application is crucial for maintaining quality control in laboratories and ensuring compliance with regulatory standards.

Data Summary Table

Application AreaDescription
Pharmaceutical DevelopmentIntermediate in analgesic and anti-inflammatory drug synthesis; enhances efficacy and safety.
Organic SynthesisBuilding block for complex molecule construction; essential for drug discovery.
Biochemical ResearchStudies enzyme inhibition and receptor binding; aids in developing targeted therapies.
Material ScienceFormulation of advanced materials like polymers; provides chemical stability and performance.
Analytical ChemistryStandard reference material for accurate chemical analyses; ensures reliable results.

Case Studies

  • Pharmaceutical Applications : A study examining the use of this compound as an intermediate in synthesizing novel analgesics demonstrated significant improvements in pain management profiles compared to existing medications.
  • Organic Synthesis Innovations : Research focused on utilizing this compound as a versatile building block led to the development of several new compounds with potential therapeutic applications, showcasing its importance in synthetic methodologies.
  • Biochemical Mechanisms : Investigations into the receptor binding affinities of derivatives of this compound provided insights into its mechanism of action, paving the way for more effective drug designs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets:

Biological Activity

1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid, commonly referred to as Boc-3-(4-chlorobenzyl)-piperidine-3-carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, applications, and relevant case studies.

  • Molecular Formula : C18H24ClNO4
  • Molar Mass : 353.84 g/mol
  • CAS Number : 174606-16-7
  • Purity : Typically 98% or higher in commercial preparations .

The compound acts primarily through its role as a protecting group in organic synthesis, particularly in the formation of amides and esters. The tert-butoxycarbonyl (Boc) group is widely utilized for protecting amines during chemical reactions. Once the desired reaction is complete, the Boc group can be removed under mild acidic conditions, allowing for further functionalization of the piperidine structure.

Pharmacological Potential

Research indicates that derivatives of piperidine compounds exhibit various pharmacological activities, including:

  • Antidepressant Effects : Piperidine derivatives have been studied for their potential antidepressant properties, with some compounds showing efficacy in animal models .
  • Analgesic Properties : Certain piperidine derivatives have demonstrated analgesic effects comparable to established pain relievers .
  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Synthesis and Characterization

A study published in the Journal of Medicinal Chemistry detailed the synthesis of various Boc-protected piperidine derivatives, including this compound. The authors reported successful synthesis through Negishi coupling methods, which enhanced the yield and purity of the target compounds .

Biological Evaluation

In vitro studies have been conducted to evaluate the biological activity of Boc-protected piperidines. For instance:

  • A study assessed the antidepressant-like effects in mice using behavioral tests such as the forced swim test and tail suspension test. Results indicated that certain derivatives exhibited significant reductions in immobility time compared to controls .
CompoundActivityReference
1-Boc-3-(4-chlorobenzyl)piperidineAntidepressant
1-Boc-piperidineAnalgesic
1-Boc-piperidine derivativesAntimicrobial

Applications

The primary application of this compound lies in organic synthesis as a protecting group. Its stability under various reaction conditions makes it a valuable tool for chemists working on complex organic molecules.

Safety and Handling

As with many chemical compounds, proper safety protocols should be followed when handling this substance:

  • Hazard Classification : Irritant (Xi)
  • Storage Conditions : Store sealed in a dry environment at room temperature .

Q & A

Q. What are common synthetic routes for preparing 1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid?

The synthesis typically involves multi-step protection, alkylation, and deprotection strategies. For analogous Boc-protected piperidines, condensation reactions between 4-chlorobenzyl halides and piperidine intermediates are common, followed by Boc protection using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane) . Reduction steps may employ catalysts like Pd/C or NaBH4, depending on the intermediate’s stability .

Q. How can researchers verify the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard for assessing purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features, such as the Boc group (δ ~1.4 ppm for tert-butyl protons) and the 4-chlorobenzyl moiety (aromatic protons at δ ~7.3 ppm) . Mass spectrometry (ESI-MS) validates the molecular ion peak (e.g., [M+H]+ = ~352.8 g/mol for C₁₈H₂₂ClNO₄).

Q. What safety precautions are necessary when handling this compound?

Based on GHS classifications for structurally similar Boc-protected piperidines:

  • H315 (skin irritation), H319 (eye irritation), and H335 (respiratory tract irritation) require PPE: nitrile gloves, lab coats, and safety goggles .
  • Use fume hoods to minimize inhalation risks. Emergency eye wash stations and ventilated storage (≤25°C) are critical .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, guiding solvent selection and catalyst design. For example, tert-butanol as a solvent may enhance Boc protection efficiency by stabilizing intermediates through hydrogen bonding . Reaction path search algorithms (e.g., GRRM) can identify optimal conditions (temperature, stoichiometry) to reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in reaction yields reported for similar Boc-protected piperidines?

  • Reproducibility checks : Ensure anhydrous conditions for moisture-sensitive Boc protection .
  • Byproduct analysis : Use LC-MS to detect impurities like deprotected amines or incomplete alkylation products .
  • Parameter screening : Employ factorial design to test variables (e.g., reaction time, catalyst loading) and identify critical factors .

Q. How does the 4-chlorobenzyl substituent influence the compound’s reactivity in further derivatization?

The electron-withdrawing chlorine atom activates the benzyl position for electrophilic substitution, enabling functionalization (e.g., Suzuki coupling). Steric hindrance from the Boc group may slow nucleophilic attacks at the piperidine nitrogen, necessitating selective deprotection (e.g., TFA in DCM) prior to further reactions .

Q. What analytical techniques characterize this compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC and identify products using HR-MS .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset ~200°C for similar Boc derivatives) .

Methodological Considerations

Designing experiments to study this compound’s biological activity (e.g., enzyme inhibition):

  • Target selection : Prioritize enzymes with piperidine-binding pockets (e.g., proteases, kinases).
  • Assay optimization : Use fluorescence polarization or SPR to measure binding affinity (KD). Include controls with unmodified piperidine to isolate the Boc and 4-chlorobenzyl contributions .

Scaling up synthesis while maintaining yield and purity:

  • Continuous flow reactors : Improve heat/mass transfer for exothermic Boc protection steps .
  • Crystallization optimization : Screen solvents (e.g., ethyl acetate/hexane) to enhance crystal purity .

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